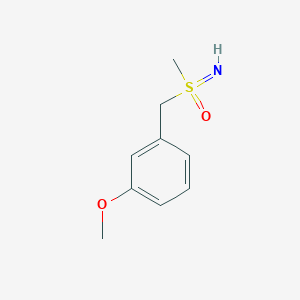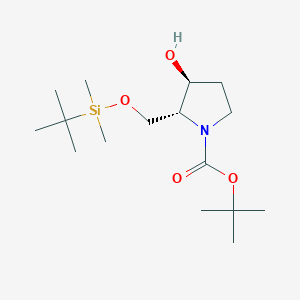
N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine is a chemical compound characterized by its bromine and methyl groups attached to a pyridine ring, which is further substituted with a benzyl group
Synthetic Routes and Reaction Conditions:
Bromination: The starting material, 2,6-dimethylpyridin-4-amine, undergoes bromination using bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the 3-position.
Benzyl Protection: The resulting 3-bromo-2,6-dimethylpyridin-4-amine is then treated with benzyl chloride in the presence of a base, such as potassium carbonate, to introduce the benzyl group.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination and benzyl protection reactions, often using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as N-benzyl-3-bromo-2,6-dimethylpyridin-4-one.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in N-benzyl-3-hydroxy-2,6-dimethylpyridin-4-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as cyanide, to form N-benzyl-3-cyano-2,6-dimethylpyridin-4-amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas are often used.
Substitution: Nucleophiles such as sodium cyanide and potassium iodide are employed, typically in polar aprotic solvents.
Major Products Formed:
Oxidation: N-benzyl-3-bromo-2,6-dimethylpyridin-4-one
Reduction: N-benzyl-3-hydroxy-2,6-dimethylpyridin-4-amine
Substitution: N-benzyl-3-cyano-2,6-dimethylpyridin-4-amine
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but generally, the compound may inhibit or activate certain biochemical processes.
Vergleich Mit ähnlichen Verbindungen
N-benzyl-2,6-dimethylpyridin-4-amine
N-benzyl-3-chloro-2,6-dimethylpyridin-4-amine
N-benzyl-3-iodo-2,6-dimethylpyridin-4-amine
Uniqueness: N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine is unique due to the presence of the bromine atom, which imparts different chemical reactivity compared to its chloro and iodo analogs. This difference in reactivity can lead to distinct biological activities and applications.
Eigenschaften
IUPAC Name |
N-benzyl-3-bromo-2,6-dimethylpyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c1-10-8-13(14(15)11(2)17-10)16-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGIASNOOAPTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C)Br)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester](/img/structure/B8105244.png)



